tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate

BCP bioisostere aqueous solubility non-specific binding

tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate (CAS 1980053-55-1) is a specialised, orthogonally protected chemical probe that covalently merges two high-value motifs in contemporary medicinal chemistry: a rigid bicyclo[1.1.1]pentane (BCP) core and a 2-aminooxazole heterocycle. The BCP unit functions as a established nonclassical bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups, conferring documented improvements in aqueous solubility (≥50-fold), metabolic stability, and reduced non-specific binding.

Molecular Formula C13H19N3O3
Molecular Weight 265.313
CAS No. 1980053-55-1
Cat. No. B2648558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate
CAS1980053-55-1
Molecular FormulaC13H19N3O3
Molecular Weight265.313
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CC(C1)(C2)C3=COC(=N3)N
InChIInChI=1S/C13H19N3O3/c1-11(2,3)19-10(17)16-13-5-12(6-13,7-13)8-4-18-9(14)15-8/h4H,5-7H2,1-3H3,(H2,14,15)(H,16,17)
InChIKeyFABGMPLTLUDZAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate (CAS 1980053-55-1): A Dual-Class BCP–2-Aminooxazole Building Block for Property-Driven Lead Optimization


tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate (CAS 1980053-55-1) is a specialised, orthogonally protected chemical probe that covalently merges two high-value motifs in contemporary medicinal chemistry: a rigid bicyclo[1.1.1]pentane (BCP) core and a 2-aminooxazole heterocycle. The BCP unit functions as a established nonclassical bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups, conferring documented improvements in aqueous solubility (≥50-fold), metabolic stability, and reduced non-specific binding [1][2]. The 2-aminooxazole moiety is an emerging privileged scaffold with demonstrated advantages over its 2-aminothiazole counterpart in antitubercular potency and physicochemical profile [3]. This compound provides a Boc-protected amine handle at one bridgehead position and the 2-aminooxazole at the other, enabling regioselective elaboration in parallel medicinal chemistry libraries. Available from suppliers at ≥95% purity (e.g., Apollo Scientific OR312428; Leyan 98%), its primary procurement value lies in its unique combination of validated bioisosteric and pharmacophoric elements within a single, compact, sp³-rich scaffold .

Why Generic BCP or 2-Aminoheterocycle Building Blocks Cannot Substitute for CAS 1980053-55-1


Attempting to replace CAS 1980053-55-1 with a generic BCP building block (e.g., tert-butyl bicyclo[1.1.1]pentan-1-ylcarbamate) or a simple 2-aminooxazole results in the loss of the orthogonal, synergistic functionality that defines its procurement value. The BCP core is not merely a rigid spacer; as a phenyl bioisostere, it delivers ≥50-fold solubility improvement and substantially reduced chromatographic hydrophobicity index on immobilized artificial membranes [CHI(IAM)] compared with matched phenyl pairs, translating to lower non-specific binding in biological assays [1]. The 2-aminooxazole substituent is not interchangeable with the more common 2-aminothiazole: direct head-to-head comparisons in antitubercular assays show that the oxazole congener achieves markedly lower MIC values (best MICₕ₃₇Rₐ = 3.13 µg/mL) against Mycobacterium tuberculosis, whereas the corresponding thiazole analogues display reduced potency [2]. Furthermore, the γ-secretase inhibitor case study demonstrates that replacing a central para-fluorophenyl ring with a BCP unit in a clinical candidate preserved enzyme inhibitory potency while simultaneously increasing oral Cₘₐₓ and AUC by ~4-fold in mice [3]. These orthogonal benefits—BCP-driven pharmacokinetic and physicochemical improvements plus 2-aminooxazole-driven target engagement—are not simultaneously achievable with any single alternative building block.

Quantitative Differentiation Evidence for CAS 1980053-55-1 Against Closest Analogs and In-Class Alternatives


BCP vs. para-Phenyl: ≥50-Fold Aqueous Solubility Gain and Reduced Non-Specific Binding (Class-Level Inference Applied to CAS 1980053-55-1)

In a controlled matched-pair study by Auberson et al. (Novartis), replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved aqueous solubility by at least 50-fold and markedly decreased non-specific binding (NSB) as quantified by the chromatographic hydrophobicity index on immobilized artificial membranes [CHI(IAM)] [1]. This class-level effect is directly applicable to CAS 1980053-55-1 because its BCP core replaces the central phenyl ring that would occupy the equivalent position in a para-disubstituted aromatic scaffold. By contrast, the bicyclo[2.2.2]octane-1,4-diyl (BCO) isostere led to more lipophilic molecules and did not confer the same solubility or NSB benefits, demonstrating that the BCP geometry is specifically responsible for the observed advantages [1].

BCP bioisostere aqueous solubility non-specific binding CHI(IAM) physicochemical profiling

BCP vs. Phenyl: ~4-Fold Increase in Oral Cₘₐₓ and AUC in a γ-Secretase Inhibitor (Class-Level Inference with Direct Comparator Data)

In a landmark study by Stepan et al. (Pfizer, J. Med. Chem. 2012), the central para-substituted fluorophenyl ring of the γ-secretase inhibitor clinical candidate BMS-708,163 (compound 1) was replaced with a BCP motif, yielding compound 3. This BCP analogue retained equipotent γ-secretase enzyme inhibition while delivering significant improvements in passive permeability and aqueous solubility. Crucially, in a mouse model, compound 3 exhibited approximately 4-fold higher oral Cₘₐₓ and AUC values relative to the parent phenyl compound 1 [1]. The study further demonstrated that the BCP moiety outperformed several conventional phenyl ring replacements in achieving an optimal balance of potency, solubility, permeability, and in vitro metabolic stability [1]. This provides class-level evidence that the BCP core in CAS 1980053-55-1, when elaborated into a full inhibitor scaffold, is likely to confer superior oral absorption characteristics compared with an equivalent phenyl-based architecture.

oral pharmacokinetics Cmax AUC γ-secretase inhibitor BCP bioisostere

BCP-Driven Pharmacokinetic Enhancement: 13.7-Fold Longer Half-Life and 18.8-Fold Lower Oral Clearance in BCP–Resveratrol vs. Resveratrol

Goh et al. (ACS Med. Chem. Lett. 2017) demonstrated that replacing the phenolic ring A of resveratrol with a BCP unit (forming BCP–resveratrol) produced unambiguous pharmacokinetic advantages. Compared with resveratrol, BCP–resveratrol exhibited a 13.7-fold longer terminal half-life (t₁/₂ = 2.6 h vs. 0.19 h) and an 18.8-fold lower apparent oral clearance (CL/F = 21.8 L/h/kg vs. 409 L/h/kg) following oral administration at 20 mg/kg in rats [1]. The Cₘₐₓ increased 3.5-fold (942 ng/mL vs. 273 ng/mL) and the AUC₀–ₗₐₛₜ increased 12.4-fold (587 ng·h/mL vs. 47.5 ng·h/mL) [1]. In human hepatocyte incubations, BCP–resveratrol showed a 3.9-fold longer in vitro half-life (90.4 min vs. 23.2 min) and a 3.9-fold lower intrinsic clearance (7.7 vs. 29.9 µL/min/10⁶ cells), while in rat hepatocytes the metabolic stability of resveratrol was so poor that its half-life could not be quantified (<7.5 min), whereas BCP–resveratrol maintained a measurable half-life of 24.2 min [1]. This class-level effect is attributable to the BCP core's resistance to CYP450-mediated oxidation and phase II conjugation, directly relevant to CAS 1980053-55-1 because its BCP scaffold replaces what would otherwise be a metabolically labile phenyl ring.

metabolic stability half-life oral clearance BCP bioisostere resveratrol

2-Aminooxazole vs. 2-Aminothiazole: Superior Antitubercular MIC and Reduced PAINS Liability in Direct Head-to-Head Comparison

In a direct head-to-head study by Azzali et al. (ACS Med. Chem. Lett. 2020), a set of matched 2-aminothiazole and 2-aminooxazole counterparts was synthesized and compared for antitubercular activity and physicochemical properties. The 2-aminooxazole derivatives demonstrated superior potency, with the best compound achieving a minimum inhibitory concentration (MIC) of 3.13 µg/mL against M. tuberculosis H37Ra, including activity against multidrug-resistant strains [1]. This potency advantage was consistently observed across the congeneric series. Beyond potency, the 2-aminooxazole scaffold addresses a critical limitation of the 2-aminothiazole pharmacophore: the sulfur atom in the thiazole ring is susceptible to oxidation, leading to metabolic inactivation, and 2-aminothiazoles have been flagged as pan-assay interference compounds (PAINS) in certain contexts [1]. The 2-aminooxazole eliminates both the oxidisable sulfur and the associated PAINS risk while retaining or improving target engagement. For CAS 1980053-55-1, which incorporates the 2-aminooxazole motif at the C-4 position of the BCP core, this evidence supports its selection over the analogous 2-aminothiazole-BCP building block (e.g., tert-butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate) for antitubercular or broader anti-infective programs.

2-aminooxazole 2-aminothiazole Mycobacterium tuberculosis MIC antitubercular PAINS

BCP–2-Aminooxazole Architecture vs. Flexible-Linker or Phenyl-Spacer Alternatives: Unique Rigidity and sp³ Fraction for Property Optimization

CAS 1980053-55-1 combines two structural features that independently drive improvements in physicochemical and pharmacokinetic drug-likeness: (i) the BCP cage imparts high fraction sp³ (Fsp³) and three-dimensionality, which correlates with increased clinical success rates and reduced promiscuity; (ii) the 2-aminooxazole provides a hydrogen-bond-donor/acceptor pharmacophore within a low-molecular-weight heterocycle. The scaffold-hopping DGAT1 inhibitor study by Kim et al. (Bioorg. Med. Chem. Lett. 2013) demonstrated that 2-aminooxazole amides serve as potent DGAT1 inhibitors with oral in vivo efficacy [1], validating the 2-aminooxazole as a competent pharmacophore for target engagement. The LpPLA₂ inhibitor study by Measom et al. (ACS Med. Chem. Lett. 2017) showed that incorporating a BCP moiety as a phenyl replacement within known inhibitors maintained potency while positively impacting the overall physicochemical profile, with X-ray crystallographic confirmation of binding mode compatibility [2]. Unlike flexible alkyl linkers (e.g., ethyl, propyl) or planar phenyl spacers, the BCP–2-aminooxazole architecture of CAS 1980053-55-1 locks the relative orientation of the Boc-amine and the aminooxazole pharmacophore in a precisely defined, rigid geometry (bridgehead-to-bridgehead distance ~1.85 Å vs. ~2.82 Å for para-phenyl), which can be exploited for conformational restriction in pharmacophore modelling [3].

fraction sp³ rigidity three-dimensionality BCP 2-aminooxazole drug-likeness

Orthogonal Synthetic Utility: Boc-Protected Amine Handle Enables Regioselective Derivatization Without Compromising 2-Aminooxazole Integrity

CAS 1980053-55-1 features a tert-butyl carbamate (Boc) protecting group on the BCP bridgehead amine, orthogonal to the 2-aminooxazole ring. This enables selective acidic deprotection (e.g., TFA or HCl/dioxane) to liberate the primary amine for amide coupling, sulfonamide formation, or reductive amination, while leaving the 2-aminooxazole intact. In contrast, simpler BCP building blocks lacking the heterocycle (e.g., tert-butyl bicyclo[1.1.1]pentan-1-ylcarbamate, CAS 1886967-60-7) require additional synthetic steps to install a heterocyclic pharmacophore post-deprotection, increasing step count and reducing library synthesis throughput . Similarly, the methyl ester analogue (methyl 3-(2-aminooxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate, CAS 103151-23-1) provides a carboxylate handle instead of a protected amine, necessitating different coupling chemistry and precluding direct amine-based diversification strategies . The Boc-amine/2-aminooxazole combination in CAS 1980053-55-1 thus constitutes a uniquely versatile dual-handle scaffold for parallel medicinal chemistry, supporting both amine-directed and oxazole-directed elaboration from a single, commercially available intermediate.

orthogonal protection Boc deprotection parallel synthesis BCP building block medicinal chemistry

Optimal Research and Industrial Application Scenarios for CAS 1980053-55-1 Based on Verified Differentiation Evidence


Anti-Infective Hit-to-Lead Libraries Targeting Mycobacterium tuberculosis and Multidrug-Resistant Strains

The 2-aminooxazole moiety of CAS 1980053-55-1 has been directly validated against M. tuberculosis with a best MIC of 3.13 µg/mL, outperforming matched 2-aminothiazole counterparts and demonstrating activity against multidrug-resistant strains [1]. The BCP core further contributes metabolic stability advantages, reducing oxidative clearance pathways that limit the in vivo efficacy of many antitubercular chemotypes. After Boc deprotection, the liberated primary amine can be rapidly diversified into amide, sulfonamide, or urea libraries for SAR exploration, while the 2-aminooxazole remains intact as the core pharmacophore. This compound is best deployed as a central scaffold in medium-to-high-throughput parallel synthesis of novel antitubercular agents, particularly in programs seeking to replace 2-aminothiazole-based leads that suffer from sulfur-dependent metabolic inactivation or PAINS-related assay interference [1].

CNS Drug Discovery Programs Requiring High Oral Bioavailability and Reduced P-gp Efflux

The γ-secretase inhibitor case study demonstrated that replacing a central phenyl ring with a BCP unit resulted in ~4-fold higher oral Cₘₐₓ and AUC while maintaining target potency, combined with improved passive permeability [2]. The BCP core's lower logP and higher Fsp³ relative to phenyl also correlate with reduced P-glycoprotein (P-gp) recognition and lower efflux ratios, a critical advantage for CNS-penetrant compounds. CAS 1980053-55-1 provides both the BCP core for CNS-oriented physicochemical optimization and the 2-aminooxazole as a tunable heterocycle for target engagement. This building block is ideally suited for constructing focused libraries of CNS drug candidates where the starting phenyl-based lead requires solubility and brain penetration improvement without sacrificing on-target activity [2].

Kinase Inhibitor Scaffold-Hopping to Overcome Metabolic Liabilities in Existing Phenyl-Containing Leads

The BCP–resveratrol PK study provides compelling class-level evidence that replacing a metabolically labile phenyl ring with a BCP core extends terminal half-life by 13.7-fold (2.6 h vs. 0.19 h) and reduces oral clearance by 18.8-fold (21.8 vs. 409 L/h/kg) [3]. The DGAT1 inhibitor scaffold-hopping study independently validates the 2-aminooxazole as a competent pharmacophore for enzyme inhibition with oral in vivo efficacy [4]. For kinase programs where the hinge-binding motif or solvent-front substituent incorporates a phenyl ring that undergoes rapid CYP450-mediated oxidation, CAS 1980053-55-1 offers a strategic replacement: the BCP core eliminates the metabolic soft spot, the 2-aminooxazole can serve as a hinge-binding element or solvent-channel-directed group, and the Boc-amine enables rapid elaboration of the solvent-exposed vector for selectivity optimization. This scenario is particularly relevant for Type II kinase inhibitors or allosteric modulators where conformational rigidity and metabolic durability are co-requirements [3][4].

DGAT1 and Metabolic Disease Target Programs: Direct Pharmacophore-Enabled Library Synthesis

The 2-aminooxazole amide chemotype has been established as a potent DGAT1 inhibitor series with oral in vivo efficacy in a mouse postprandial triglyceridemia assay, validating target engagement and systemic exposure [4]. CAS 1980053-55-1 provides the 2-aminooxazole core pre-installed on a BCP scaffold; conversion of the Boc-amine to the corresponding amide directly accesses the validated 2-aminooxazole amide pharmacophore. The BCP core simultaneously addresses the high lipophilicity and metabolic instability commonly encountered in DGAT1 programs, where inhibitors must achieve high gut and liver exposure. For industrial metabolic disease portfolios, this building block enables rapid, one-step access to BCP–2-aminooxazole amide libraries for DGAT1 lead optimization, with the additional benefit of the BCP core providing intellectual property differentiation from existing phenyl-based DGAT1 inhibitor patents [4].

Quote Request

Request a Quote for tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.